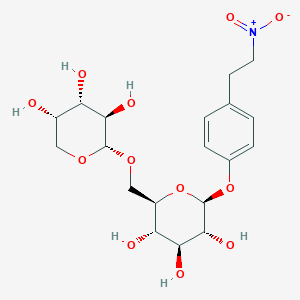
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. It derives from a propionyl-CoA.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Lignin Synthesis and Analysis : The compound 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA is closely related to lignin model compounds. Studies have been conducted on synthesizing and analyzing various lignin-related compounds to understand lignin formation and decomposition, which is crucial in areas like biofuel production and environmental science (Pepper, Sundaram, & Dyson, 1971).
Metabolism Studies : This compound's related structures have been used in studies to understand the metabolic pathways and excretion processes in organisms, particularly focusing on how these compounds are metabolized and their transformation into various metabolites (Jodynis-Liebert, 1993).
Crystal Structure Analysis : Research has been done on the synthesis and crystal structure analysis of related compounds. These studies are essential for understanding the molecular structure and properties, which can be pivotal in materials science and pharmaceuticals (Thippeswamy et al., 2011).
Biological and Environmental Implications
Phenolic Constituents in Plants : Compounds similar to 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA have been isolated from various plants like Chenopodium album and Pinus sylvestris. These studies contribute to understanding plant biochemistry and potential uses in herbal medicine and natural product research (Cutillo et al., 2006).
Environmental Chemistry : Research on the interaction of similar compounds with atmospheric pollutants (e.g., NO3 radicals) is crucial for understanding environmental chemistry, particularly how organic compounds from plants interact with atmospheric components (Liu, Wen, & Wu, 2017).
Antioxidant Properties : Studies on the antioxidant properties of phenylpropanoids, which are structurally related to 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA, have implications for understanding the role of these compounds in oxidative stress and potential therapeutic applications (Kikuzaki et al., 1999).
Propriétés
Nom du produit |
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA |
|---|---|
Formule moléculaire |
C31H46N7O20P3S |
Poids moléculaire |
961.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanethioate |
InChI |
InChI=1S/C31H46N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-17(39)16-4-5-19(53-3)18(40)10-16)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,17,20,24-26,30,39-40,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t17?,20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
QSLKARMQBYYEDQ-SOHGBHMBSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)OC)O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)OC)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



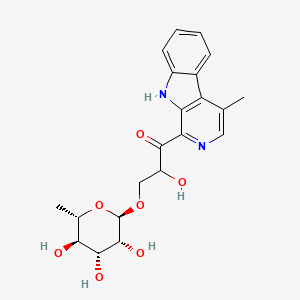
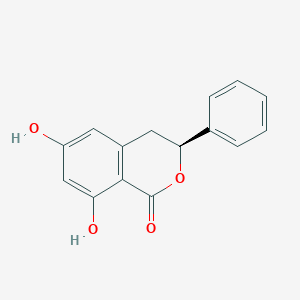

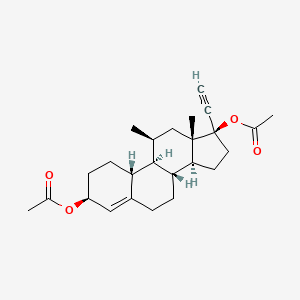
![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)


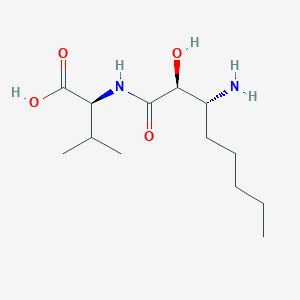

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
